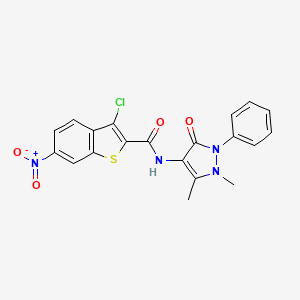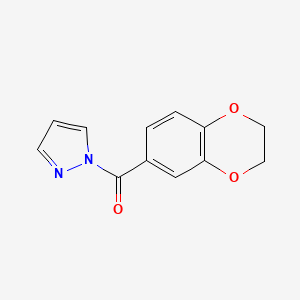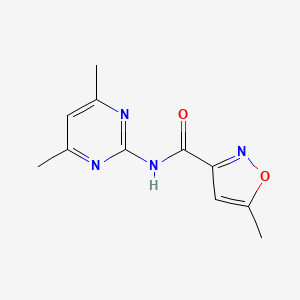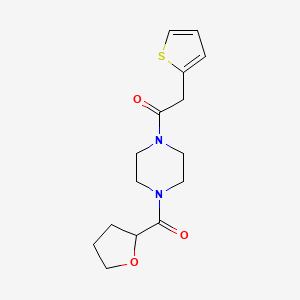![molecular formula C18H15BrN2O4S B4185330 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide
Übersicht
Beschreibung
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase receptor for fibroblast growth factor (FGFR). It was developed by Bristol-Myers Squibb and has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, pulmonary fibrosis, and rheumatoid arthritis.
Wirkmechanismus
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of FGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell growth, differentiation, and survival. By inhibiting FGFR, 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide blocks the downstream signaling pathways that promote cell growth and proliferation, leading to inhibition of tumor growth and fibrosis.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have a range of biochemical and physiological effects. In cancer, it inhibits tumor growth and induces apoptosis (programmed cell death) in cancer cells. In pulmonary fibrosis, it reduces fibrosis and improves lung function by inhibiting the expression of fibrotic genes and reducing inflammation. In rheumatoid arthritis, it reduces inflammation and joint damage by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide is its selectivity for FGFR, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for brain tumors. However, one limitation is its relatively short half-life, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective FGFR inhibitors based on the structure of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide. Finally, further studies are needed to determine the optimal dosing and administration of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide for different diseases.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer, it has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly those with FGFR mutations. In pulmonary fibrosis, 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been shown to reduce fibrosis and improve lung function in preclinical models. In rheumatoid arthritis, it has been shown to reduce inflammation and joint damage.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S/c1-12-4-2-3-5-15(12)21-26(23,24)14-8-6-13(7-9-14)20-18(22)16-10-11-17(19)25-16/h2-11,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAVHSTVFSECMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-nitrophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4185254.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4185257.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)
![3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)

![3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185292.png)




![2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185336.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]isonicotinamide](/img/structure/B4185338.png)